4-[8-({4-[(1S,4S)-5-(propan-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl]phenyl}amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GLPG-0259 is a small-molecule inhibitor of mitogen-activated protein kinase-activated protein kinase 5 (MAPKAPK5). This kinase enzyme plays a crucial role in inflammatory pathways, making GLPG-0259 a potential therapeutic agent for conditions such as rheumatoid arthritis and prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GLPG-0259 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Core Structure: The synthesis begins with the formation of the core heterocyclic structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This includes nitration, reduction, and alkylation reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of GLPG-0259 is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized.
Use of Catalysts: Catalysts are employed to increase reaction rates and selectivity.
Scalability: The process is designed to be scalable, ensuring consistent quality across large batches.
Analyse Chemischer Reaktionen
Types of Reactions
GLPG-0259 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of GLPG-0259, each with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
GLPG-0259 has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: The compound helps in understanding the role of MAPKAPK5 in cellular processes.
Medicine: GLPG-0259 is being investigated for its therapeutic potential in treating inflammatory diseases and cancer
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
GLPG-0259 exerts its effects by inhibiting MAPKAPK5, a kinase involved in inflammatory signaling pathways. By binding to the ATP-binding site of MAPKAPK5, GLPG-0259 prevents the phosphorylation and activation of downstream targets, thereby reducing inflammation and tumor metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SB-203580: Another MAPKAPK5 inhibitor, but with different selectivity and potency.
VX-702: A kinase inhibitor with broader activity, affecting multiple kinases.
U0126: Inhibits MAPK/ERK kinase, another kinase in the MAPK pathway.
Uniqueness of GLPG-0259
GLPG-0259 is unique due to its high selectivity for MAPKAPK5 and its oral bioavailability. This makes it a promising candidate for therapeutic applications, particularly in inflammatory diseases and cancer .
Eigenschaften
CAS-Nummer |
1195065-29-2 |
---|---|
Molekularformel |
C24H26N8O2 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
4-[8-[4-[(1S,4S)-5-propan-2-yl-2,5-diazabicyclo[2.2.1]heptan-2-yl]anilino]-[1,2,4]triazolo[1,5-a]pyrazin-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C24H26N8O2/c1-14(2)30-10-19-8-18(30)11-31(19)17-5-3-16(4-6-17)29-23-24-27-13-28-32(24)20(9-26-23)15-7-21(22(25)33)34-12-15/h3-7,9,12-14,18-19H,8,10-11H2,1-2H3,(H2,25,33)(H,26,29)/t18-,19-/m0/s1 |
InChI-Schlüssel |
YBFGSJUVEOYPIS-OALUTQOASA-N |
Isomerische SMILES |
CC(C)N1C[C@@H]2C[C@H]1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N |
Kanonische SMILES |
CC(C)N1CC2CC1CN2C3=CC=C(C=C3)NC4=NC=C(N5C4=NC=N5)C6=COC(=C6)C(=O)N |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.